(3R)-3-benzyl-1,4-diazepan-2-one
Description
(3R)-3-Benzyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound featuring a diazepanone core substituted with a benzyl group at the 3-position in the (R)-configuration. This scaffold is notable for its versatility in medicinal chemistry, particularly as a pharmacophore in dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes treatment . Its structural flexibility allows for diverse substitutions, enabling optimization of pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
922178-64-1 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(3R)-3-benzyl-1,4-diazepan-2-one |
InChI |
InChI=1S/C12H16N2O/c15-12-11(13-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)/t11-/m1/s1 |
InChI Key |
UCHOEUCVEUIWFO-LLVKDONJSA-N |
Isomeric SMILES |
C1CN[C@@H](C(=O)NC1)CC2=CC=CC=C2 |
Canonical SMILES |
C1CNC(C(=O)NC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-benzyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-benzyl-1,2-diaminoethane with a suitable carbonyl compound, followed by cyclization to form the diazepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of (3R)-3-benzyl-1,4-diazepan-2-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-benzyl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazepanes with different functional groups.
Scientific Research Applications
Pharmacological Properties
Benzodiazepines, including (3R)-3-benzyl-1,4-diazepan-2-one, exhibit a range of pharmacological effects due to their action on the central nervous system. The primary mechanisms include:
- Anxiolytic Effects : These compounds enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased inhibitory neurotransmission. This property is beneficial for treating anxiety disorders and panic attacks .
- Sedative and Hypnotic Effects : Benzodiazepines are commonly used as sedatives and hypnotics for short-term management of insomnia due to their ability to induce sleep quickly and effectively .
- Anticonvulsant Activity : They are also employed in the management of seizure disorders, providing rapid relief from acute seizures by increasing GABAergic activity .
Therapeutic Applications
The therapeutic applications of (3R)-3-benzyl-1,4-diazepan-2-one can be categorized as follows:
Anxiety Disorders
Numerous studies have demonstrated the efficacy of benzodiazepines in treating generalized anxiety disorder and social anxiety disorder. The anxiolytic effects are attributed to their ability to modulate GABA_A receptor activity, resulting in reduced neuronal excitability .
Seizure Management
Benzodiazepines are integral in the management of various seizure types. Their rapid onset of action makes them suitable for emergency treatment protocols in acute seizure episodes .
Muscle Relaxant
The muscle relaxant properties of benzodiazepines are utilized in conditions characterized by muscle spasms and spasticity, such as multiple sclerosis and spinal cord injuries .
Efficacy in Acute Seizures
A study highlighted the pharmacokinetics of diazepam, a closely related compound, demonstrating its effectiveness in elevating seizure thresholds when administered intravenously. This provides a comparative basis for understanding (3R)-3-benzyl-1,4-diazepan-2-one's potential in similar applications .
Long-term Use Implications
Research indicates that long-term use of benzodiazepines can lead to tolerance and dependence issues. A comprehensive review suggests that while benzodiazepines are effective for short-term use, careful monitoring is necessary to mitigate risks associated with prolonged therapy .
Comparative Analysis Table
| Application | Mechanism | Related Compounds | Notes |
|---|---|---|---|
| Anxiety Disorders | GABA_A receptor modulation | Diazepam, Clonazepam | Effective for short-term relief |
| Seizure Management | Increases GABAergic activity | Lorazepam, Midazolam | Rapid action in emergencies |
| Muscle Relaxation | CNS depressant effects | Tizanidine | Used in spasticity management |
Mechanism of Action
The mechanism of action of (3R)-3-benzyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex, thereby affecting the biochemical pathways in which these enzymes are involved.
Comparison with Similar Compounds
Structural Analogues in DPP-4 Inhibition
Several 1,4-diazepan-2-one derivatives have been developed as DPP-4 inhibitors. Key examples include:
Key Findings :
Antimicrobial and Antioxidant Analogues
Bicyclic diazepanone derivatives exhibit distinct biological activities:
Key Findings :
- Bicyclic frameworks (e.g., dioxobicyclo derivatives) demonstrate broader antimicrobial spectra compared to monocyclic analogs, likely due to increased rigidity and membrane interaction .
- The benzyl substituent in bicyclic compounds enhances lipophilicity, improving penetration into bacterial cells .
Physicochemical and Spectroscopic Comparisons
Spectroscopic data for benzyl-substituted diazepanones:
Biological Activity
(3R)-3-benzyl-1,4-diazepan-2-one is a compound belonging to the class of diazepines, which are characterized by their seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of (3R)-3-benzyl-1,4-diazepan-2-one can be represented as follows:
This structure features a benzyl group attached to the diazepan ring, which is pivotal for its biological activity.
The biological activity of (3R)-3-benzyl-1,4-diazepan-2-one can be attributed to its interaction with various neurotransmitter systems:
- GABA Receptor Modulation : Similar to other benzodiazepines, it may enhance the action of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission. This mechanism is crucial for its anxiolytic and sedative effects.
- Serotonergic Activity : Some studies suggest that diazepine derivatives can also interact with serotonin receptors, contributing to their mood-stabilizing properties.
Biological Activities
The compound has been studied for several pharmacological effects:
- Anxiolytic Effects : Research indicates that compounds with a diazepine structure often exhibit anxiety-reducing properties. For instance, in animal models, (3R)-3-benzyl-1,4-diazepan-2-one showed significant anxiolytic effects comparable to established benzodiazepines.
- Antidepressant Potential : Preliminary studies have suggested that this compound may possess antidepressant-like effects by modulating neurotransmitter levels in the brain.
- Neuroprotective Properties : There is evidence indicating that diazepine derivatives can protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
Detailed Research Findings
A study published in PubMed Central highlighted the synthesis and evaluation of various diazepine derivatives, including (3R)-3-benzyl-1,4-diazepan-2-one. The research demonstrated that this compound exhibited a high affinity for GABA_A receptors, leading to enhanced anxiolytic effects in preclinical trials. The findings also suggested potential as a treatment for anxiety disorders due to its favorable pharmacokinetic profile and safety margin when compared to traditional benzodiazepines .
Another investigation focused on the neuroprotective effects of diazepine derivatives. In vitro experiments showed that (3R)-3-benzyl-1,4-diazepan-2-one could significantly reduce apoptosis in neuronal cell cultures exposed to oxidative stressors. This indicates a promising avenue for further research into its potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
